molecular formula C19H20N2O5 B341674 Pentyl 3-({3-nitrobenzoyl}amino)benzoate

Pentyl 3-({3-nitrobenzoyl}amino)benzoate

Cat. No.: B341674
M. Wt: 356.4 g/mol
InChI Key: AQAMPQWJWDSPDR-UHFFFAOYSA-N
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Description

Pentyl 3-({3-nitrobenzoyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a pentyl alkoxy group and an amide-linked 3-nitrobenzoyl moiety. The compound’s key structural features include:

  • Pentyl ester group: Enhances lipophilicity compared to shorter-chain esters like methyl or ethyl .
  • Benzoate backbone: Provides a rigid aromatic platform for functionalization, common in pharmaceuticals and agrochemicals .

The absence of direct synthesis or characterization data in the evidence necessitates extrapolation from structurally similar compounds, such as nitro-substituted benzoates and amino-linked esters.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

pentyl 3-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-2-3-4-11-26-19(23)15-8-5-9-16(12-15)20-18(22)14-7-6-10-17(13-14)21(24)25/h5-10,12-13H,2-4,11H2,1H3,(H,20,22)

InChI Key

AQAMPQWJWDSPDR-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Ester Group Substituents Functional Groups Reference
Pentyl 3-({3-nitrobenzoyl}amino)benzoate Pentyl 3-Nitrobenzoyl amide at C3 Ester, amide, nitro N/A
Ethyl 3-nitrobenzoate Ethyl 3-Nitro at C3 Ester, nitro
Pentyl 4-nitrobenzoate Pentyl 4-Nitro at C4 Ester, nitro
Methyl 2-(3-nitro-4-(m-tolylamino)benzoyl)benzoate Methyl 3-Nitro, m-tolylamino at C3/C4 Ester, nitro, secondary amine
3-(Methylamino)propyl 3,4,5-trimethoxy benzoate Propyl 3,4,5-Trimethoxy at C3-C5 Ester, tertiary amine, methoxy

Key Observations :

  • Ester Chain Length : Pentyl esters (e.g., pentyl 4-nitrobenzoate) exhibit higher logP values (~3.5–4.0) than ethyl or methyl analogues, suggesting greater membrane permeability .
  • Nitro Position : The 3-nitro substitution (meta) in the target compound may confer distinct electronic effects compared to 4-nitro (para) isomers, altering reactivity in electrophilic substitution or reduction reactions .
  • Amide vs.

Inference for Target Compound :

  • Likely synthesized via a two-step process: Amide Coupling: 3-Nitrobenzoyl chloride reacts with 3-aminobenzoic acid to form 3-({3-nitrobenzoyl}amino)benzoic acid. Esterification: Pentanol reacts with the carboxylic acid under Steglich or DCC/DMAP conditions .
  • Expected challenges include steric hindrance during amide formation and purification of the nitro-substituted product.

Table 3: Comparative Properties

Property This compound (Predicted) Ethyl 3-nitrobenzoate 3,4,5-Trimethoxy benzoate
Molecular Weight ~358.35 g/mol 195.17 g/mol ~450–500 g/mol
logP ~3.8 (highly lipophilic) 2.1 ~2.5–3.0
Solubility Low in water, soluble in DMSO or ethanol Moderate in ethanol High in DMSO
Biological Activity Potential enzyme inhibition (e.g., proteases) None reported P-Glycoprotein/CA XII inhibition

Notable Findings:

  • The pentyl chain and nitroamide group likely make the compound suitable for lipid-rich environments (e.g., cell membranes) but may limit aqueous solubility .
  • Compared to 3,4,5-trimethoxy benzoates (e.g., ), the target compound lacks methoxy electron-donating groups, which could reduce π-π stacking interactions in enzyme binding .

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